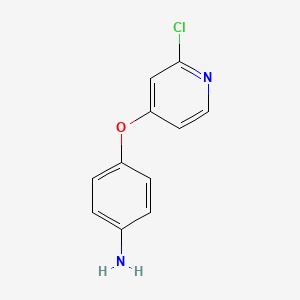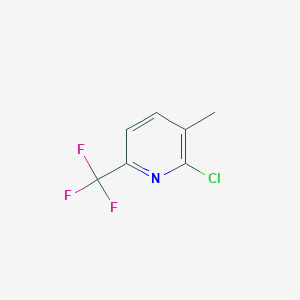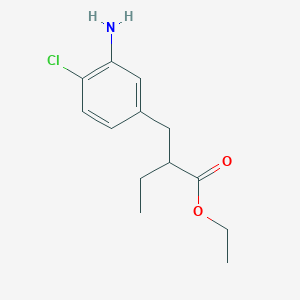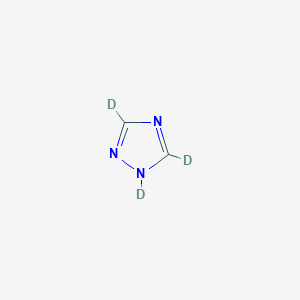
2-(3,5-二叔丁基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷
描述
“2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C20H33BO2 . It’s related to 3,5-Di-tert-butylphenol, which is a compound with the molecular formula C14H22O .
Synthesis Analysis
The synthesis of compounds related to “2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has been reported in the literature. For instance, a compound was synthesized by the reaction of meso-(3,5-di-tert-butylphenyl)-dipyrromethane, trimethylsilylpropynal, and phenylpropargyl aldehyde .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the crystal structure of a compound with a similar structure was found to display a highly unsymmetric molecular entity involving three different substituents on the meso-positions .Chemical Reactions Analysis
The chemical reactions involving compounds related to “2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” have been studied. For instance, the synthesis of arylacetylenes has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be found in databases like PubChem .科学研究应用
紫外线吸收剂
该化合物已知用作紫外线吸收剂 . 它广泛用于塑料材料中,以防止紫外线照射 . 这种应用在户外产品的制造中尤为重要,因为紫外线辐射会导致材料随着时间的推移而降解。
抗真菌代谢物
另一种类似化合物十八烷基 3-(3,5-二叔丁基-4-羟基苯基)丙酸酯的有趣应用是作为抗真菌代谢物 . 它对白色念珠菌 ATCC 10231 和黑曲霉临床分离株表现出显着的拮抗活性 . 这表明该化合物在开发新型抗真菌药物方面具有潜在的应用前景。
作用机制
安全和危害
未来方向
The future directions in the study of compounds related to “2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could involve further investigation into their synthesis, properties, and potential applications. For example, a recent study reported the synthesis of an acyl pyrazole derivative using an oxidative functionalization reaction .
生化分析
Biochemical Properties
2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. One notable interaction is with the enzyme phenylalanine ammonia-lyase, which catalyzes the deamination of phenylalanine to trans-cinnamic acid. The boronic ester group of 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane forms a reversible covalent bond with the active site of the enzyme, enhancing its catalytic efficiency .
Cellular Effects
The effects of 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it modulates the activity of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. By interacting with key proteins in this pathway, 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can alter the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through several mechanisms. It binds to specific biomolecules, such as nucleophilic amino acids in proteins, forming stable complexes. This binding can inhibit or activate enzymes, depending on the nature of the interaction. For example, the compound can inhibit the activity of serine proteases by forming a covalent bond with the serine residue in the active site, thereby preventing substrate binding and catalysis . Additionally, 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can influence gene expression by interacting with transcription factors and modifying their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time due to its stability and degradation properties. This compound is relatively stable under inert conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that its effects on cellular function can diminish over time, particularly in in vitro settings where degradation products may accumulate . In vivo studies have also indicated that prolonged exposure to 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can lead to adaptive cellular responses, altering its initial impact on cellular processes .
Dosage Effects in Animal Models
The effects of 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound can enhance enzymatic activity and promote beneficial cellular responses. At higher doses, it may exhibit toxic effects, such as oxidative stress and cellular damage. Studies have shown that there is a threshold dose beyond which the adverse effects become pronounced, leading to tissue damage and impaired organ function . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing toxicity.
Metabolic Pathways
2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is the boron cycle, where the compound participates in the transfer of boron atoms to organic molecules. This process is facilitated by enzymes such as boron transporter proteins, which help in the uptake and distribution of boron within cells . Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites in the cell .
Transport and Distribution
The transport and distribution of 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. For instance, boron transporter proteins play a crucial role in the uptake of the compound into cells, while binding proteins help in its intracellular distribution . The localization of 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells can influence its activity and function, as it may interact with different biomolecules depending on its subcellular location .
Subcellular Localization
The subcellular localization of 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production . The precise localization of 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells is essential for understanding its biochemical effects and potential therapeutic applications.
属性
IUPAC Name |
2-(3,5-ditert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33BO2/c1-17(2,3)14-11-15(18(4,5)6)13-16(12-14)21-22-19(7,8)20(9,10)23-21/h11-13H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIKOKWYQGKXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1071924-13-4 | |
| Record name | 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1456950.png)


![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)
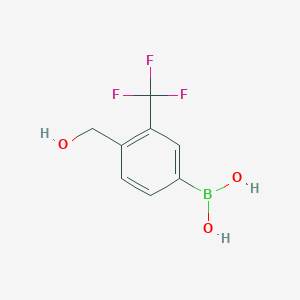

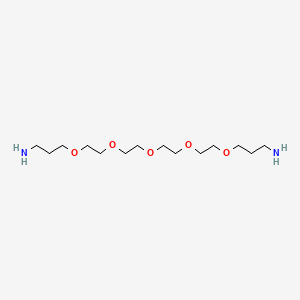
![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B1456961.png)

